Ipriflavone (7-isopropoxyisoflavone) is a synthetic isoflavone derivative, specifically a structural analog of naturally occurring isoflavones found in plants like soybeans and red clover. [] It belongs to the class of tyrosine kinase inhibitors and is classified as a bone-building agent. [] In scientific research, ipriflavone is primarily recognized for its influence on bone metabolism and its potential for mitigating bone loss. [, , , , ]
Another method utilizes 6,8-dibromo-7-hydroxyisoflavone as a starting material. This compound is reacted with isopropyl bromide in the presence of a base to produce 6,8-dibromoipriflavone. Subsequent tritiodehalogenation yields [6,8-3H2]ipriflavone. []
Ipriflavone undergoes extensive metabolism in the liver, primarily through oxidative pathways. [, ] Key metabolic reactions include:
Inhibition of Osteoclast Activity: Ipriflavone directly inhibits the differentiation and function of osteoclasts, the cells responsible for bone resorption. [, , , ] This effect is attributed to its ability to:
Osteoporosis Research: Ipriflavone has been extensively studied for its potential to prevent and treat osteoporosis, a condition characterized by reduced bone mineral density and increased fracture risk. [, , , , , , , , ]
Bone Metastasis Research: Research suggests that ipriflavone may have a role in inhibiting osteolytic bone metastasis, a complication where cancer cells spread to the bone and induce bone destruction. []
Inflammatory Arthritis Research: Emerging research indicates that ipriflavone's inhibitory effects on KIAA1199 might extend to inflammatory arthritis, a condition characterized by joint inflammation and cartilage degradation. [, ]
Neuroinflammation Research: Recent studies explore the potential neuroprotective effects of ipriflavone, particularly in the context of neuroinflammation, a contributing factor to neurodegenerative diseases. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: